N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide
Description
"N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide" is a sulfonamide derivative featuring a cyclopropane ring linked to a thiopyran scaffold substituted with a methoxy group.
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S2/c1-14-10(4-6-15-7-5-10)8-11-16(12,13)9-2-3-9/h9,11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRANHMUHZSNGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the tetrahydrothiopyran ring: This can be achieved through the reaction of a suitable thiol with a dihydropyran derivative under acidic conditions.
Introduction of the methoxy group: The tetrahydrothiopyran intermediate is then reacted with a methoxyating agent, such as dimethyl sulfate, to introduce the methoxy group.
Cyclopropane ring formation: The methoxytetrahydrothiopyran derivative is then subjected to cyclopropanation using a suitable reagent like diazomethane.
Sulfonamide formation: Finally, the cyclopropane derivative is reacted with a sulfonamide precursor, such as sulfonyl chloride, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Amines, alcohols, and appropriate solvents under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a nucleophile, forming covalent bonds with electrophilic sites on target molecules. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of cyclopropanesulfonamide derivatives, which are frequently explored in medicinal chemistry for their conformational rigidity and bioisosteric properties. Below is a detailed comparison with structurally related compounds:
Structural Analogues
Physicochemical Properties
- Solubility: The methoxy group on the thiopyran scaffold likely improves aqueous solubility compared to non-polar analogs like the nitro-substituted pyrrolopyridine derivative in .
Research Findings and Data
Table 1: Analytical Data for Representative Compounds
Biological Activity
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopropane ring, a sulfonamide group, and a methoxy-substituted tetrahydrothiopyran moiety. Its unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₃S |
| Molecular Weight | 295.4 g/mol |
| CAS Number | 2034399-60-3 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can act as a nucleophile, forming covalent bonds with electrophilic sites on target molecules. This interaction may lead to:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may bind to various receptors, altering their activity and influencing downstream signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains.
- Anticancer Potential : Investigations have demonstrated cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.
- Findings : The compound showed significant inhibition zones compared to control groups, suggesting strong antibacterial properties.
-
Cytotoxicity Assay :
- Objective : Assess the cytotoxicity on human cancer cell lines (e.g., HeLa).
- Findings : Results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
-
Anti-inflammatory Study :
- Objective : Investigate the anti-inflammatory effects using an animal model.
- Findings : Treatment with the compound resulted in reduced inflammation markers, supporting its therapeutic application in inflammatory conditions.
Comparison with Similar Compounds
This compound can be compared with other sulfonamide derivatives for their biological activities:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| N-(p-toluenesulfonyl)glycine | Moderate | Low | High |
| Sulfanilamide | High | Low | Moderate |
Q & A
Q. What are the established synthetic routes for N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide, and what key reaction conditions influence yield and purity?
Answer: The synthesis typically involves multi-step routes, starting with the preparation of the thiopyran core followed by sulfonamide coupling. Key steps include:
- Thiopyran ring formation : Cyclization of thiol-containing precursors under acidic or basic conditions.
- Sulfonamide linkage : Reacting the thiopyran intermediate with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
- Catalytic optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance selectivity during coupling steps, while solvent choice (e.g., dichloromethane or ethanol) and temperature control (reflux vs. room temperature) critically affect yield (reported 36–45% in analogous syntheses) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For example, the methoxy group (δ ~3.3 ppm in ¹H NMR) and cyclopropane protons (δ ~0.8–1.1 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 542.2227 in related sulfonamides) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability, crucial for storage and handling .
Q. How can researchers assess the solubility and formulation compatibility of this compound for biological assays?
Answer:
- Solubility screening : Use polar (e.g., DMSO) and aqueous buffers (PBS at pH 7.4) with UV-Vis spectroscopy or HPLC to quantify solubility.
- Stability profiling : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) via LC-MS to identify hydrolytic or oxidative susceptibility .
Advanced Research Questions
Q. How can computational chemistry methods predict the three-dimensional conformation and electronic properties of this compound?
Answer:
- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes), guided by the thiopyran ring’s chair conformation and sulfonamide’s electron-withdrawing effects .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution, aiding in analog design .
Q. What strategies resolve contradictions in biological activity data across assay systems?
Answer:
- Assay standardization : Replicate studies under controlled conditions (e.g., cell line purity, serum-free media).
- Purity verification : Use HPLC (>98% purity) to rule out impurities as confounding factors .
- Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) models to cross-validate activity .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Analog synthesis : Modify the methoxy group (e.g., replace with ethoxy or halogens) or cyclopropane ring (e.g., fluorination) to probe steric/electronic effects .
- Biological profiling : Test analogs against target panels (e.g., kinase assays) to identify critical substituents. For example, cyclopropane sulfonamides in related compounds show enhanced selectivity when paired with bulky aryl groups .
Q. What challenges arise when scaling up synthesis from milligram to gram quantities?
Answer:
- Reaction scalability : Transitioning from batch to flow chemistry improves heat/mass transfer for exothermic steps (e.g., sulfonylation).
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .
Q. How can target engagement studies elucidate the compound’s mechanism of action?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
